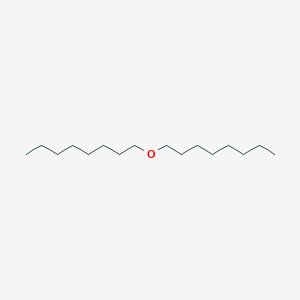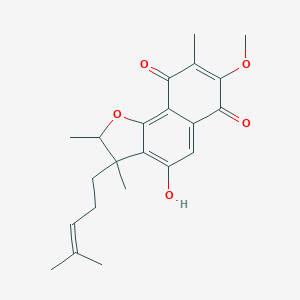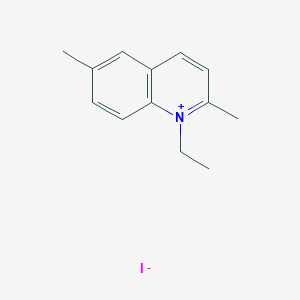
1-Ethyl-2,6-dimethylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,6-dimethylquinolinium iodide, also known as EDQI, is a quinolinium-based compound that has gained significant attention in scientific research due to its unique properties. EDQI is a cationic dye that is soluble in water and has been used as a fluorescent probe for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium iodide involves the binding of the cationic dye to negatively charged surfaces such as proteins, DNA, and RNA. The binding of 1-Ethyl-2,6-dimethylquinolinium iodide to these surfaces leads to a change in the fluorescence properties of the dye, which can be used to monitor the interaction.
Effets Biochimiques Et Physiologiques
1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. However, at high concentrations, 1-Ethyl-2,6-dimethylquinolinium iodide can affect cell viability and lead to cell death. 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Ethyl-2,6-dimethylquinolinium iodide is its high sensitivity, which allows for the detection of low concentrations of target molecules. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide is relatively easy to use and does not require complex instrumentation. However, one of the limitations of 1-Ethyl-2,6-dimethylquinolinium iodide is its limited selectivity, which can lead to false positive results. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be affected by environmental factors such as pH and temperature, which can affect the fluorescence properties of the dye.
Orientations Futures
There are several future directions for the use of 1-Ethyl-2,6-dimethylquinolinium iodide in scientific research. One potential direction is the development of new fluorescent probes based on 1-Ethyl-2,6-dimethylquinolinium iodide that have improved selectivity and sensitivity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of biosensors for the detection of various biomolecules. Finally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of new antibacterial and antifungal agents.
Méthodes De Synthèse
The synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide involves the reaction of 2,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-Ethyl-2,6-dimethylquinolinium iodide as a yellowish-green powder, which is then purified through recrystallization.
Applications De Recherche Scientifique
1-Ethyl-2,6-dimethylquinolinium iodide has been widely used as a fluorescent probe for various biological studies. It has been used to study the interaction of small molecules with proteins, DNA, and RNA. 1-Ethyl-2,6-dimethylquinolinium iodide is also used to study the binding of drugs to proteins and to monitor enzyme activity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been used as a staining agent for the detection of bacteria and fungi.
Propriétés
Numéro CAS |
606-93-9 |
|---|---|
Nom du produit |
1-Ethyl-2,6-dimethylquinolinium iodide |
Formule moléculaire |
C13H16IN |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
SMILES canonique |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Autres numéros CAS |
606-93-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)


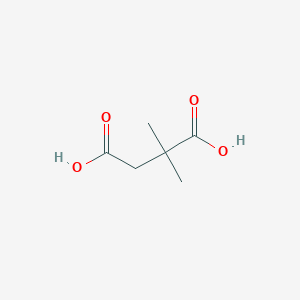
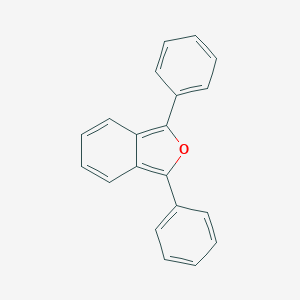
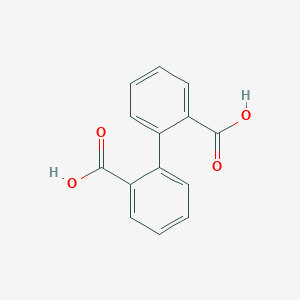
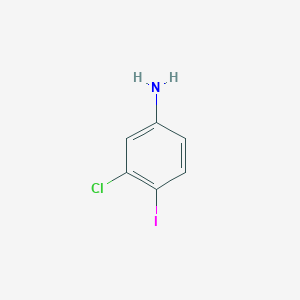

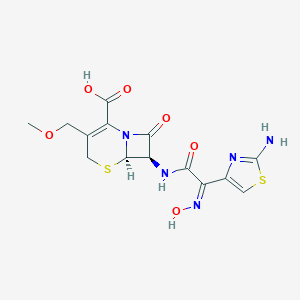
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
